

# Benzyl-diisopropylamine chemical properties and structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Benzyl-diisopropylamine**

Cat. No.: **B112513**

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## Benzyl-diisopropylamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a detailed overview of the chemical properties, structure, and synthesis of **Benzyl-diisopropylamine** (CAS No: 34636-09-4). This document is intended to be a comprehensive resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. It includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and purification, and an analysis of its key structural and spectroscopic characteristics.

## Chemical Properties and Structure

**Benzyl-diisopropylamine**, also known as N-benzyl-N-propan-2-ylpropan-2-amine, is a tertiary amine characterized by a benzyl group and two isopropyl groups attached to the nitrogen atom. [1] Its physical state is a liquid.[1][2]

## Physicochemical Properties

A summary of the key quantitative physicochemical properties of **Benzyl-diisopropylamine** is presented in Table 1. While an experimental melting point is not readily available in the

literature, its boiling point and density have been reported. Based on its structure, it is expected to be soluble in a range of common organic solvents.

Property	Value	Source(s)
Molecular Formula	C <sub>13</sub> H <sub>21</sub> N	[1][2]
Molecular Weight	191.31 g/mol	[3]
Boiling Point	238.1 °C (at 760 mmHg)	[2]
Density	0.899 g/cm <sup>3</sup>	[2]
Appearance	Liquid	[1][2]
Purity	95% - 98% (commercially available)	[1][4]

## Structural Information

The structural identifiers for **Benzylisopropylamine** are provided in Table 2. These are essential for unambiguous identification in chemical databases and research publications.

Identifier	Value	Source(s)
IUPAC Name	N-benzyl-N-propan-2-ylpropan-2-amine	[3]
CAS Number	34636-09-4	[4]
SMILES	CC(C)N(CC1=CC=CC=C1)C(C)C	[3]
InChI	InChI=1S/C13H21N/c1-11(2)14(12(3)4)10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3	[1]

## Experimental Protocols

### Synthesis via Reductive Amination

**Benzyl-diisopropylamine** can be synthesized via the reductive amination of benzaldehyde with diisopropylamine. This two-step, one-pot reaction involves the formation of an iminium ion intermediate, which is subsequently reduced to the corresponding tertiary amine.

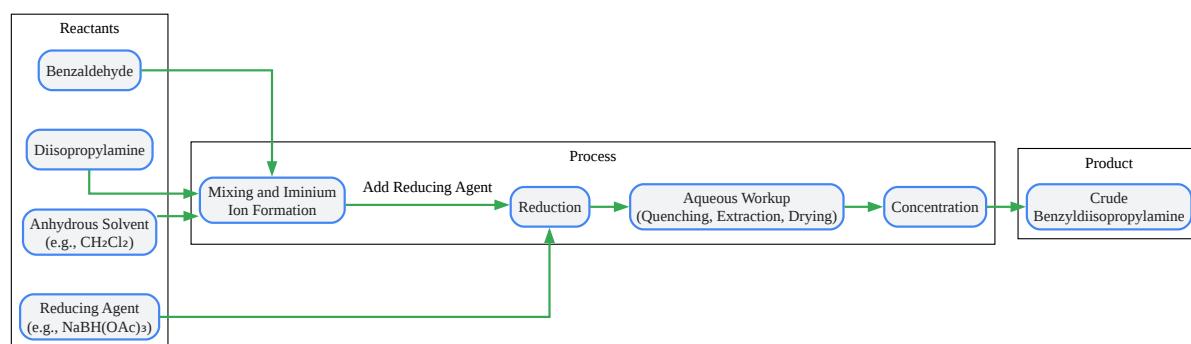
#### Materials:

- Benzaldehyde
- Diisopropylamine
- Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
- Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)
- Glacial acetic acid (optional, as a catalyst)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

#### Procedure:

- To a stirred solution of benzaldehyde (1.0 equivalent) in the chosen anhydrous solvent, add diisopropylamine (1.1 equivalents).
- If required, add a catalytic amount of glacial acetic acid.
- Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.
- Slowly add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equivalents) portion-wise to the reaction mixture.
- Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

- Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude **Benzylidisisopropylamine**.

[Click to download full resolution via product page](#)**Caption:** Synthesis workflow for **Benzylidisisopropylamine**.

## Purification by Vacuum Distillation

Crude **Benzylidiisopropylamine** can be purified by vacuum distillation to remove unreacted starting materials and byproducts.

#### Apparatus:

- Round-bottom flask
- Short-path distillation head with a condenser and vacuum adapter
- Receiving flask
- Heating mantle with a stirrer
- Thermometer
- Vacuum pump and pressure gauge

#### Procedure:

- Transfer the crude **Benzylidiisopropylamine** to the round-bottom flask.
- Assemble the distillation apparatus, ensuring all joints are properly sealed.
- Begin stirring and gradually apply vacuum to the system.
- Once a stable vacuum is achieved, slowly heat the distillation flask.
- Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point of **Benzylidiisopropylamine** is 238.1 °C at atmospheric pressure (760 mmHg), and it will be significantly lower under vacuum.[2]
- Monitor the temperature throughout the distillation to ensure a clean separation.
- Once the desired fraction is collected, remove the heat and allow the apparatus to cool before releasing the vacuum.

## Spectroscopic and Structural Analysis

### Infrared (IR) Spectroscopy

The infrared spectrum of **Benzylidiisopropylamine** is expected to show characteristic peaks corresponding to its functional groups. As a tertiary amine, it will lack the N-H stretching bands typically seen for primary and secondary amines. Key expected absorptions include:

- Aromatic C-H stretch: Above  $3000\text{ cm}^{-1}$
- Aliphatic C-H stretch: Below  $3000\text{ cm}^{-1}$
- C-N stretch: In the range of  $1000\text{-}1350\text{ cm}^{-1}$
- Aromatic C=C bends: In the fingerprint region, typically around  $1450\text{-}1600\text{ cm}^{-1}$

A reported analysis suggests the presence of aromatic C-H stretches in the  $3000\text{-}3200\text{ cm}^{-1}$  region and C-N related vibrations around  $1300\text{ cm}^{-1}$  and  $1075\text{ cm}^{-1}$ .<sup>[5]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR: The proton NMR spectrum of **Benzylidiisopropylamine** would exhibit distinct signals for the different proton environments:

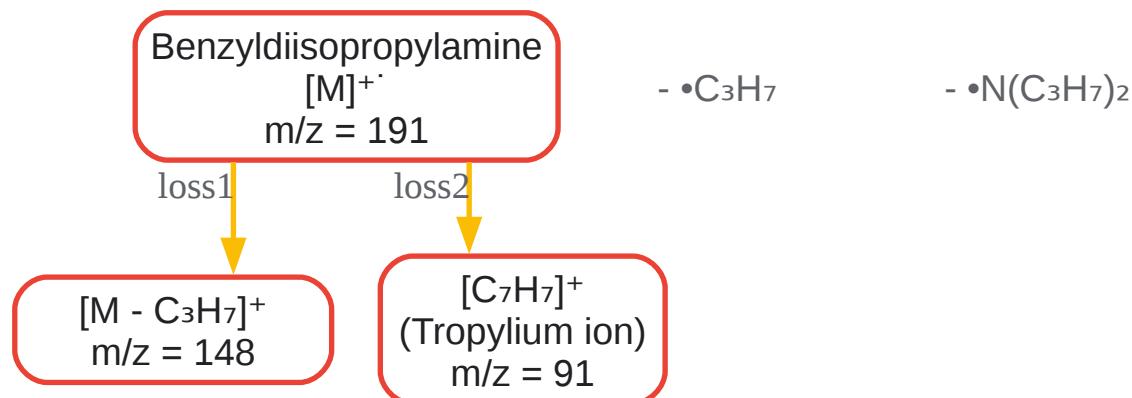
- Aromatic protons: A multiplet in the aromatic region (typically  $\delta 7.2\text{-}7.4\text{ ppm}$ ).
- Benzylic protons (-CH<sub>2</sub>-): A singlet, as there are no adjacent protons to cause splitting.
- Isopropyl methine protons (-CH-): A septet due to coupling with the six methyl protons.
- Isopropyl methyl protons (-CH<sub>3</sub>): A doublet due to coupling with the methine proton.

$^{13}\text{C}$  NMR: The carbon NMR spectrum would show characteristic signals for the different carbon atoms:

- Aromatic carbons: Multiple signals in the downfield region (typically  $\delta 120\text{-}140\text{ ppm}$ ).
- Benzylic carbon (-CH<sub>2</sub>-): A signal in the aliphatic region.
- Isopropyl methine carbon (-CH-): A signal in the aliphatic region.
- Isopropyl methyl carbons (-CH<sub>3</sub>): A signal in the upfield aliphatic region.

## Mass Spectrometry (MS)

The mass spectrum of **Benzylidiisopropylamine** under electron ionization (EI) would likely show a molecular ion peak ( $M^+$ ) at  $m/z$  191. The fragmentation pattern is expected to be dominated by the cleavage of bonds alpha to the nitrogen atom, leading to the formation of stable carbocations. The most prominent fragment would likely be the tropylium ion ( $C_7H_7^+$ ) at  $m/z$  91, resulting from the loss of the diisopropylamino radical. Another significant fragmentation pathway would be the loss of an isopropyl group, leading to a fragment ion at  $m/z$  148.



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**Caption:** Proposed major fragmentation pathways.

## Conclusion

**Benzylidiisopropylamine** is a valuable synthetic intermediate with well-defined chemical and structural properties. The protocols and data presented in this guide provide a solid foundation for its synthesis, purification, and characterization. The absence of significant literature on its biological activity suggests its primary role is in the construction of more complex molecules in research and development.

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